molecular formula C21H23F2N3O3S B10917650 1-[2-(3,4-diethoxyphenyl)ethyl]-5-(difluoromethyl)-7-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

1-[2-(3,4-diethoxyphenyl)ethyl]-5-(difluoromethyl)-7-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B10917650
M. Wt: 435.5 g/mol
InChI Key: PPBRKCAOJXBWTB-UHFFFAOYSA-N
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Description

1-[2-(3,4-diethoxyphenyl)ethyl]-5-(difluoromethyl)-7-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrido[2,3-d]pyrimidin-4(1H)-one core, substituted with difluoromethyl, methyl, and sulfanyl groups, as well as a 3,4-diethoxyphenyl ethyl side chain.

Preparation Methods

The synthesis of 1-[2-(3,4-diethoxyphenyl)ethyl]-5-(difluoromethyl)-7-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:

    Formation of the pyrido[2,3-d]pyrimidin-4(1H)-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the difluoromethyl group: This step often requires the use of difluoromethylating agents under specific conditions.

    Attachment of the 3,4-diethoxyphenyl ethyl side chain: This can be done through alkylation reactions using suitable reagents.

    Addition of the sulfanyl group: This step may involve thiolation reactions using sulfur-containing reagents.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[2-(3,4-diethoxyphenyl)ethyl]-5-(difluoromethyl)-7-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the difluoromethyl group to a methyl group.

    Substitution: The aromatic rings and the pyrido[2,3-d]pyrimidin-4(1H)-one core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be investigated for its biological activity, including potential interactions with enzymes or receptors.

    Medicine: The compound could be explored for its therapeutic potential, such as its ability to modulate specific biological pathways.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-diethoxyphenyl)ethyl]-5-(difluoromethyl)-7-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one would depend on its specific interactions with molecular targets. Potential molecular targets include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

1-[2-(3,4-diethoxyphenyl)ethyl]-5-(difluoromethyl)-7-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:

    1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(difluoromethyl)-7-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one: This compound has a similar structure but with methoxy groups instead of ethoxy groups.

    1-[2-(3,4-diethoxyphenyl)ethyl]-5-methyl-7-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one: This compound lacks the difluoromethyl group, which may affect its reactivity and biological activity.

Properties

Molecular Formula

C21H23F2N3O3S

Molecular Weight

435.5 g/mol

IUPAC Name

1-[2-(3,4-diethoxyphenyl)ethyl]-5-(difluoromethyl)-7-methyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H23F2N3O3S/c1-4-28-15-7-6-13(11-16(15)29-5-2)8-9-26-19-17(20(27)25-21(26)30)14(18(22)23)10-12(3)24-19/h6-7,10-11,18H,4-5,8-9H2,1-3H3,(H,25,27,30)

InChI Key

PPBRKCAOJXBWTB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN2C3=NC(=CC(=C3C(=O)NC2=S)C(F)F)C)OCC

Origin of Product

United States

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